tert-butyl N-[(3R)-1-(1-spiro[3.3]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl N-[(3R)-1-(1-spiro[3.3]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate is a complex organic compound characterized by a unique spirocyclic structure. Its molecular framework includes a spiro[3.3]heptane system, a tetrazole moiety, and a pyrrolidine ring, making it a fascinating subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(1-spiro[3.3]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-16(2,3)25-15(24)18-12-5-8-22(11-12)14-19-20-21-23(14)13-9-17(10-13)6-4-7-17/h12-13H,4-11H2,1-3H3,(H,18,24)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBFLFXMYNRBE-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2C3CC4(C3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=NN2C3CC4(C3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The preparation typically starts with the formation of the spiro[3.3]heptane core, which can be synthesized via a Diels-Alder reaction between a cyclopentadiene derivative and an appropriate dienophile.
Step 2: The tetrazole ring is introduced through the [3+2] cycloaddition of an azide with a nitrile derivative, yielding the tetrazole moiety.
Step 3: The pyrrolidine ring is then constructed via a condensation reaction between a suitable amine and an aldehyde, followed by cyclization.
Step 4: Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate and a base like triethylamine to protect the amine functionality.
Industrial Production Methods: While the detailed industrial synthesis routes can be proprietary, large-scale production often involves optimizing each synthetic step to improve yield and purity, incorporating continuous flow chemistry and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the pyrrolidine ring and spirocyclic core, using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the tetrazole ring or any alkene/alkyne functionalities within the compound, using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the tetrazole ring or the spirocyclic system, with reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (MCPBA), potassium permanganate (KMnO4)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substituents: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed: The oxidation, reduction, and substitution reactions yield various functional derivatives, like hydroxylated or dehydrogenated products, which can be further utilized in synthetic pathways.
Scientific Research Applications
Tert-butyl N-[(3R)-1-(1-spiro[3.3]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate has diverse applications across several scientific domains:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis and spirocyclic chemistry studies.
Biology: The compound is explored for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: Researchers investigate its pharmacological potential, focusing on receptor binding studies and as a lead compound for drug development.
Industry: It can be utilized in the development of specialty chemicals, materials science, and as a precursor in advanced manufacturing processes.
Mechanism of Action
Tert-butyl N-[(3R)-1-(1-spiro[3.3]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate stands out due to its spirocyclic core and tetrazole ring. Similar compounds include:
Spiro[3.3]heptane derivatives: Known for their rigidity and interesting chemical properties.
Tetrazole-containing compounds: Valued for their bioactivity and use in pharmaceuticals.
Pyrrolidine derivatives: Commonly used in medicinal chemistry for their diverse biological effects.
Comparison with Similar Compounds
Spiro[3.3]heptane derivatives like spiro[3.3]heptane-2-carboxylic acid
Tetrazole derivatives such as 5-phenyltetrazole
Pyrrolidine derivatives like 3-pyrrolidin-1-ylpropionic acid
Tert-butyl N-[(3R)-1-(1-spiro[33]heptan-2-yltetrazol-5-yl)pyrrolidin-3-yl]carbamate's unique structure and properties make it a compound of significant interest in scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
